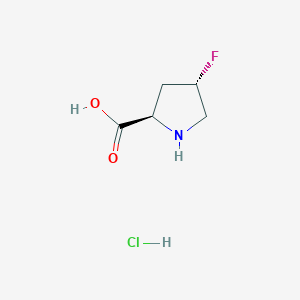
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, also known as 4-FPCA, is a fluorinated pyrrolidine derivative that is widely used as a research tool in biochemistry, pharmacology, and other scientific fields. It is a versatile molecule that has a wide range of applications in laboratory experiments and scientific research.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, including (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, can be synthesized by double fluorination and converted to various intermediates like carboxamides, carbonitriles, and Weinreb amide, which have extensive applications in medicinal chemistry (Singh & Umemoto, 2011).
Enzymatic Synthesis
Enzymatic synthesis is another critical application. (αR,2R,4S)-2-[2(R)-Amino-2-(4-hydroxyphenyl)acetylamino]-4-carboxy-5,5-dimethyl-2-thiazolidinylacetic acid, a product of amoxicillin hydrolytic cleavage, is closely related to this compound. This synthesis provides insights into the identification of compounds in biological solutions and industrial samples (Vorona et al., 2009).
Biotransformations in Organic Synthesis
Biotransformations of pyrrolidine-2,5-dicarboxamides, including those related to (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, are pivotal in organic synthesis. Racemic trans-pyrrolidine-2,5-carboxamide is kinetically resolved into various pyrrolidine-2-carboxylic acid derivatives using microbial whole cell catalysts. These derivatives are used in the scalable preparation of aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).
Antioxidant Potential and Biomedical Applications
The compound's derivatives have been explored for their antioxidant potential. For instance, spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) exhibit promising antioxidant properties and potential for application in biomedical studies, particularly in magnetic-resonance imaging (Yushkova et al., 2013).
properties
IUPAC Name |
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)


![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)

![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)

![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)


![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)
